
N-(4-methoxyphenethyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
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Overview
Description
N-(4-methoxyphenethyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C22H21F3N4O3 and its molecular weight is 446.43. The purity is usually 95%.
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Biological Activity
N-(4-methoxyphenethyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide (CAS Number: 1351658-08-6) is a synthetic compound with potential biological activities that have been explored in various studies. This article reviews its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C22H21F3N4O3
- Molecular Weight : 446.43 g/mol
- Structure : The compound features a complex structure with multiple functional groups, including an azetidine ring and an oxadiazole moiety.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential pharmacological applications. Key areas of focus include:
Anticancer Studies
- Cytotoxicity Assays :
- Mechanisms of Action :
Antimicrobial Studies
-
Broad-Spectrum Activity :
- Compounds containing trifluoromethyl groups have been associated with enhanced antimicrobial activity. Research indicates that such substitutions can increase the lipophilicity and membrane permeability of the molecules, leading to improved efficacy against pathogens.
- Specific Pathogen Studies :
Data Table: Summary of Biological Activities
Activity Type | Compound/Derivative | IC50 Value (µM) | Target Cell Line/Pathogen |
---|---|---|---|
Anticancer | Oxadiazole derivative | 6.2 | HCT-116 (Colon carcinoma) |
Anticancer | Oxadiazole derivative | 43.4 | MCF-7 (Breast cancer) |
Antimicrobial | Trifluoromethyl derivative | Not specified | Staphylococcus aureus |
Antimicrobial | Trifluoromethyl derivative | Not specified | Escherichia coli |
Case Study 1: Evaluation of Oxadiazole Derivatives
A series of oxadiazole derivatives were synthesized and evaluated for their anticancer properties. Among them, one compound showed notable cytotoxicity against MCF-7 cells with an IC50 value significantly lower than standard chemotherapeutics.
Case Study 2: Structure-Activity Relationship Analysis
Research focusing on the structure-activity relationship (SAR) of similar compounds indicated that modifications to the phenyl ring and incorporation of trifluoromethyl groups enhanced both anticancer and antimicrobial activities.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The oxadiazole moiety, present in the structure, is known for its biological activity:
- Mechanism of Action : The compound may exert its effects through the inhibition of specific cancer cell growth pathways. For instance, derivatives of oxadiazoles have shown significant activity against various cancer cell lines such as SNB-19 and OVCAR-8, with reported percent growth inhibitions (PGIs) of 86.61% and 85.26%, respectively .
Case Study: Anticancer Efficacy
A study on related compounds showed that N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines had notable anticancer properties. The findings suggest that structural modifications can enhance potency against specific cancer types .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial applications due to the presence of functional groups that can interact with microbial enzymes:
- Antibacterial Activity : Compounds with similar oxadiazole structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives have been synthesized and tested against pathogenic strains such as Mycobacterium tuberculosis .
Case Study: Antimicrobial Efficacy
Research has shown that certain oxadiazole derivatives possess antibacterial properties effective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). This indicates that N-(4-methoxyphenethyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide could be a valuable candidate for further antimicrobial development .
Enzyme Inhibition
The compound may also serve as an enzyme inhibitor:
- Cholinesterase Inhibition : Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. Some derivatives showed promising IC50 values lower than those of standard drugs .
Case Study: Neuroprotective Potential
A study on hydrazinecarboxamides indicated moderate inhibition of AChE with some compounds exhibiting better efficacy than established treatments such as rivastigmine. This suggests that this compound could be investigated for neuroprotective applications .
Synthesis and Structural Variations
The synthesis of this compound involves multiple steps that allow for structural variations which can enhance biological activity:
Step | Description |
---|---|
1 | Formation of the azetidine ring |
2 | Introduction of the oxadiazole moiety |
3 | Functionalization with trifluoromethyl and methoxy groups |
These modifications are crucial for optimizing the pharmacological profile of the compound.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the 1,2,4-oxadiazole ring in this compound?
The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with activated carboxylic acid derivatives (e.g., esters or acyl chlorides). For example:
- Amidoxime Intermediate Preparation : React hydroxylamine with nitriles under basic conditions to form amidoximes.
- Cyclization : Treat the amidoxime with a carbonyl source (e.g., ethyl chlorooxalate) in polar aprotic solvents (DMF, THF) at 80–100°C for 6–12 hours. Optimize stoichiometry to avoid side products like triazines .
- Validation : Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexanes) and confirm oxadiazole formation using ¹H NMR (absence of NH₂ peaks at δ 5–6 ppm) and ¹³C NMR (C=N-O signal at ~165–170 ppm) .
Q. How can NMR spectroscopy confirm the structural integrity of the azetidine-carboxamide moiety?
- ¹H NMR :
- Azetidine protons appear as a multiplet (δ 3.5–4.5 ppm) due to ring strain.
- Methoxyphenethyl group: Singlet for OCH₃ (δ ~3.8 ppm) and aromatic protons (δ 6.8–7.3 ppm).
- ¹³C NMR :
- Azetidine carbons: C=O at ~170 ppm; N-CO-N at ~155 ppm.
- Trifluoromethyl (CF₃): Distinct signal at ~120 ppm (¹³C-¹⁹F coupling).
Q. What analytical techniques are critical for purity assessment?
- HPLC : Use a C18 column (ACN/water gradient) to detect impurities (<0.5% area).
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
- Elemental Analysis : Match calculated vs. observed C, H, N values (±0.4%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) to identify rapid degradation (e.g., esterase-mediated cleavage of carboxamide).
- Solubility Optimization : Use salt forms (e.g., hydrochloride) or co-solvents (PEG-400) to enhance bioavailability.
- Target Engagement Assays : Employ PET tracers or fluorescent probes to verify target binding in vivo .
Q. What computational methods predict the compound’s binding mode to TRPV1/TRPA1 channels?
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 3J9Q for TRPV1). Focus on interactions:
- Azetidine : Hydrogen bonding with Ser512 (TRPV1).
- Trifluoromethylphenyl : Hydrophobic packing in Leu547 pocket.
Q. How can regiochemical ambiguity in oxadiazole synthesis be addressed?
- Isotopic Labeling : Synthesize ¹⁵N-labeled amidoximes to track cyclization regiochemistry via 2D NMR (HSQC).
- X-ray Crystallography : Resolve crystal structures of intermediates to confirm bond formation (e.g., oxadiazole vs. triazole byproducts) .
Q. Methodological Notes
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O3/c1-31-18-7-5-14(6-8-18)9-10-26-21(30)29-12-16(13-29)20-27-19(28-32-20)15-3-2-4-17(11-15)22(23,24)25/h2-8,11,16H,9-10,12-13H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDVRARAWGFRNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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